molecular formula C26H36N2O B10885888 (4-Benzylpiperidin-1-yl)[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-3-yl]methanone

(4-Benzylpiperidin-1-yl)[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-3-yl]methanone

Cat. No.: B10885888
M. Wt: 392.6 g/mol
InChI Key: IIEMIRGCPDLRGC-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)[1-(bicyclo[221]hept-5-en-2-ylmethyl)piperidin-3-yl]methanone is a complex organic compound featuring a piperidine ring substituted with a benzyl group and a bicyclo[221]hept-5-en-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-3-yl]methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction where benzyl chloride reacts with piperidine in the presence of a base such as sodium hydroxide.

    Attachment of the Bicyclo[2.2.1]hept-5-en-2-ylmethyl Group: This step involves the reaction of the piperidine derivative with a bicyclo[2.2.1]hept-5-en-2-ylmethyl halide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as acting as ligands for specific receptors or enzymes. Research into these derivatives could lead to the development of new therapeutic agents.

Medicine

In medicine, the compound and its derivatives could be explored for their potential as drugs, particularly in the treatment of neurological disorders due to the presence of the piperidine ring, which is a common motif in many pharmaceuticals.

Industry

Industrially, the compound could be used in the synthesis of polymers or as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-3-yl]methanone would depend on its specific application. For instance, if used as a drug, it might interact with specific receptors in the body, altering their activity. The piperidine ring could interact with neurotransmitter receptors, while the bicyclo[2.2.1]hept-5-en-2-ylmethyl group might influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (4-Benzylpiperidin-1-yl)methanone: Lacks the bicyclo[2.2.1]hept-5-en-2-ylmethyl group, making it less complex.

    (4-Benzylpiperidin-1-yl)[1-(cyclohexylmethyl)piperidin-3-yl]methanone: Similar structure but with a cyclohexylmethyl group instead of the bicyclo[2.2.1]hept-5-en-2-ylmethyl group.

Uniqueness

The presence of both the benzyl and bicyclo[2.2.1]hept-5-en-2-ylmethyl groups in (4-Benzylpiperidin-1-yl)[1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-3-yl]methanone provides a unique combination of steric and electronic properties, potentially leading to novel interactions in chemical and biological systems.

Properties

Molecular Formula

C26H36N2O

Molecular Weight

392.6 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperidin-3-yl]methanone

InChI

InChI=1S/C26H36N2O/c29-26(28-13-10-21(11-14-28)15-20-5-2-1-3-6-20)24-7-4-12-27(18-24)19-25-17-22-8-9-23(25)16-22/h1-3,5-6,8-9,21-25H,4,7,10-19H2

InChI Key

IIEMIRGCPDLRGC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2CC3CC2C=C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5

Origin of Product

United States

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